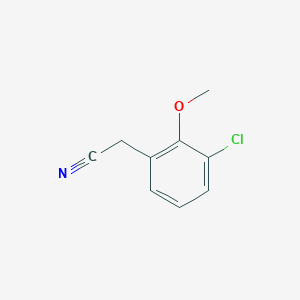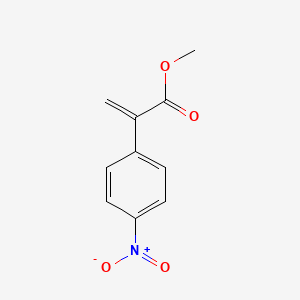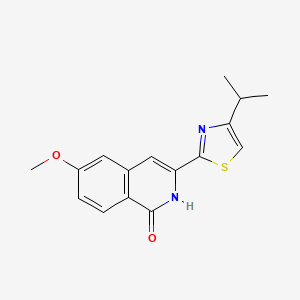
3-(4-Isopropylthiazol-2-yl)-6-methoxyisoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Isopropylthiazol-2-yl)-6-methoxyisoquinolin-1(2H)-one is a complex organic compound that belongs to the isoquinoline family Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Méthodes De Préparation
The synthesis of 3-(4-Isopropylthiazol-2-yl)-6-methoxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.
Thiazole Ring Introduction: The thiazole ring can be introduced via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalytic processes and continuous flow techniques.
Analyse Des Réactions Chimiques
3-(4-Isopropylthiazol-2-yl)-6-methoxyisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the thiazole ring, leading to the formation of various derivatives.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which are often explored for their enhanced biological activities.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.
Applications De Recherche Scientifique
3-(4-Isopropylthiazol-2-yl)-6-methoxyisoquinolin-1(2H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: Researchers use this compound to study enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Industrial Applications: It is investigated for its potential use in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 3-(4-Isopropylthiazol-2-yl)-6-methoxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and altering cellular pathways. For example, it may inhibit kinases involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
3-(4-Isopropylthiazol-2-yl)-6-methoxyisoquinolin-1(2H)-one can be compared with other isoquinoline derivatives, such as:
1-(2-Methoxyethyl)-3,3-dialkyl-3,4-dihydroisoquinolines: These compounds have similar core structures but differ in their side chains and functional groups, leading to variations in their biological activities.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound contains a triazole ring and methoxy groups, making it structurally similar but with different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of the isoquinoline core, thiazole ring, and methoxy group, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
923586-07-6 |
|---|---|
Formule moléculaire |
C16H16N2O2S |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
6-methoxy-3-(4-propan-2-yl-1,3-thiazol-2-yl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H16N2O2S/c1-9(2)14-8-21-16(18-14)13-7-10-6-11(20-3)4-5-12(10)15(19)17-13/h4-9H,1-3H3,(H,17,19) |
Clé InChI |
BZGFYANHIXDBTJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CSC(=N1)C2=CC3=C(C=CC(=C3)OC)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


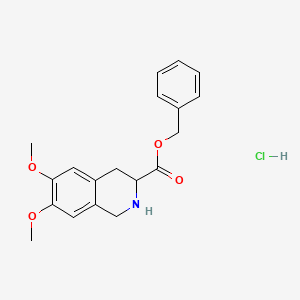
![4-[(2-Methylacryloyl)amino]butanoic acid](/img/structure/B8727942.png)
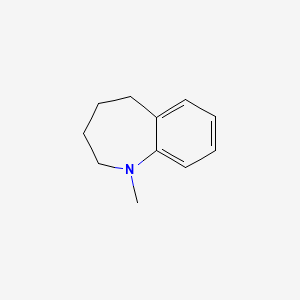

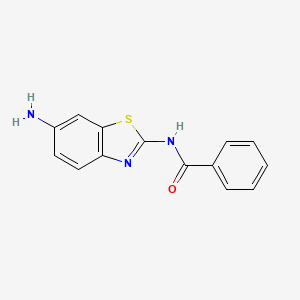

![3-Chloro-6-[(prop-2-en-1-yl)sulfanyl]pyridazine](/img/structure/B8727983.png)
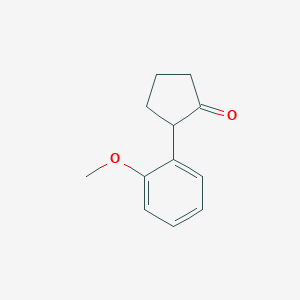
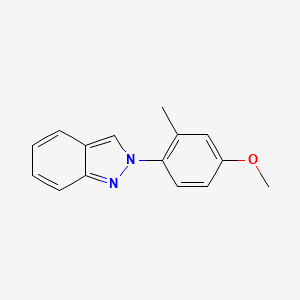
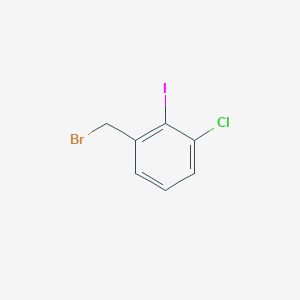
![8-Hydroxy-5H-pyrido[2,3-B]pyrazin-6-one](/img/structure/B8728022.png)
![1,4,7-Triazabicyclo[5.2.2]undecane](/img/structure/B8728032.png)
